![molecular formula C16H11F2NO3S B14499717 5-[4-(Difluoromethanesulfonyl)phenyl]-2-phenyl-1,3-oxazole CAS No. 63058-35-5](/img/structure/B14499717.png)
5-[4-(Difluoromethanesulfonyl)phenyl]-2-phenyl-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(Difluoromethanesulfonyl)phenyl]-2-phenyl-1,3-oxazole is a synthetic organic compound characterized by its unique structure, which includes a difluoromethanesulfonyl group attached to a phenyl ring, and an oxazole ring fused with another phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Difluoromethanesulfonyl)phenyl]-2-phenyl-1,3-oxazole typically involves the reaction of 4-(difluoromethanesulfonyl)benzaldehyde with 2-phenyl-1,3-oxazole under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-[4-(Difluoromethanesulfonyl)phenyl]-2-phenyl-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
5-[4-(Difluoromethanesulfonyl)phenyl]-2-phenyl-1,3-oxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-[4-(Difluoromethanesulfonyl)phenyl]-2-phenyl-1,3-oxazole involves its interaction with specific molecular targets. The difluoromethanesulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The oxazole ring may also contribute to the compound’s binding affinity and specificity. These interactions can disrupt normal cellular processes, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-[4-(Trifluoromethanesulfonyl)phenyl]-2-phenyl-1,3-oxazole
- 5-[4-(Methanesulfonyl)phenyl]-2-phenyl-1,3-oxazole
- 5-[4-(Ethanesulfonyl)phenyl]-2-phenyl-1,3-oxazole
Uniqueness
5-[4-(Difluoromethanesulfonyl)phenyl]-2-phenyl-1,3-oxazole is unique due to the presence of the difluoromethanesulfonyl group, which imparts distinct electronic and steric properties. This makes it more reactive and potentially more effective in certain applications compared to its analogs.
Properties
CAS No. |
63058-35-5 |
|---|---|
Molecular Formula |
C16H11F2NO3S |
Molecular Weight |
335.3 g/mol |
IUPAC Name |
5-[4-(difluoromethylsulfonyl)phenyl]-2-phenyl-1,3-oxazole |
InChI |
InChI=1S/C16H11F2NO3S/c17-16(18)23(20,21)13-8-6-11(7-9-13)14-10-19-15(22-14)12-4-2-1-3-5-12/h1-10,16H |
InChI Key |
BYIGPRZMQOEIRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(O2)C3=CC=C(C=C3)S(=O)(=O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




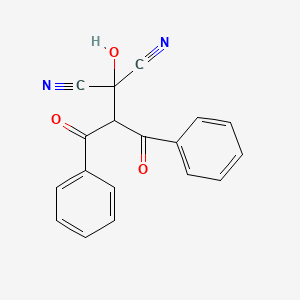
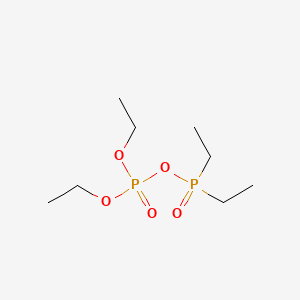
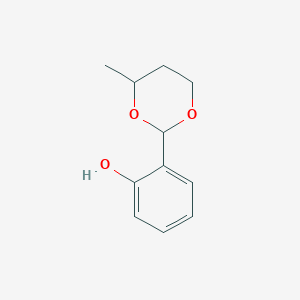
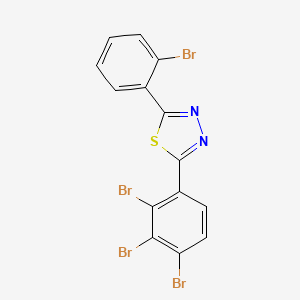
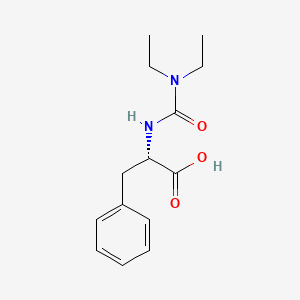
![7,19,30-Trioxa-1,4,10,13,16,22,27,33-octaazabicyclo[11.11.11]pentatriacontane](/img/structure/B14499685.png)
![1,1'-(1,4-Phenylene)bis[(4-hydroxyphenyl)ethane-1,2-dione]](/img/structure/B14499690.png)
![5,6-Dihydro-3H-[1,3]thiazolo[4,3-a]isoquinoline-8,9-diol](/img/structure/B14499699.png)
![3-{[2-(Pyridin-3-yl)piperidin-1-yl]methyl}-1,3-benzothiazole-2(3H)-thione](/img/structure/B14499704.png)
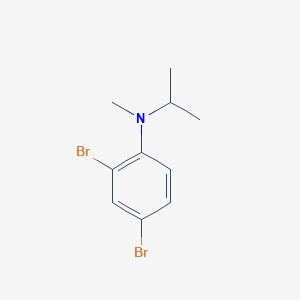
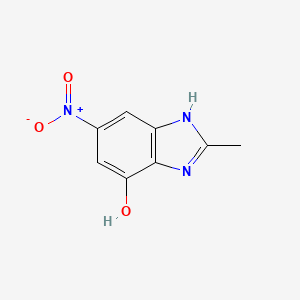
![Tricyclo[3.1.1.0~3,6~]heptane-6-carboxamide](/img/structure/B14499738.png)
